N-stearoyl cerebroside molecular weight and chemical structure
N-stearoyl cerebroside molecular weight and chemical structure
N-Stearoyl Cerebroside ( β -Galactosyl-C18-ceramide): Molecular Architecture, Analytical Methodologies, and Translational Applications
Executive Summary
N-stearoyl cerebroside, widely known in neurochemistry as β -Galactosyl-C18-ceramide, is a critical bioactive glycosphingolipid. Far beyond serving as a mere structural component of the myelin sheath, it acts as a dynamic signaling hub within lipid raft microdomains, modulating protein kinase C activities and influencing hormone receptor functions[1]. For drug development professionals and analytical scientists, understanding the physicochemical behavior and precise quantification of this lipid is paramount for investigating demyelinating diseases, engineering lipid nanoparticles (LNPs), and developing advanced neuromolecular biosensors.
This technical guide deconstructs the molecular architecture of N-stearoyl cerebroside, maps its biological pathways, and establishes a self-validating, step-by-step analytical workflow for its extraction and LC-MS/MS quantification.
Molecular Architecture & Physicochemical Properties
The structural integrity of N-stearoyl cerebroside is defined by three distinct biochemical domains, each contributing to its unique biophysical behavior in aqueous and lipid environments:
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Sphingoid Base (d18:1): A long-chain amino alcohol containing a characteristic trans-double bond. This rigid unsaturation restricts conformational flexibility, allowing the molecule to pack tightly within liquid-ordered (lo) phase lipid microdomains.
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Acyl Chain (C18:0): A fully saturated, 18-carbon stearic acid tail linked via an amide bond to the C2 amine of the sphingosine base. The lack of double bonds in this chain maximizes Van der Waals interactions with neighboring cholesterol and sphingomyelin molecules[2].
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Hexose Headgroup: A β -D-galactose moiety attached via a glycosidic bond to the C1 hydroxyl group. This bulky, polar headgroup extends into the extracellular space, facilitating cell-cell recognition and serving as a binding site for external ligands.
Quantitative Data Summary
To facilitate assay design and mass spectrometry tuning, the core physicochemical properties of N-stearoyl cerebroside are summarized below.
Table 1: Physicochemical Properties of N-Stearoyl Cerebroside
| Property | Value |
| Chemical Name | β -Galactosyl-C18-ceramide |
| CAS Number | 36271-49-5[1] |
| Molecular Formula | C42H81NO8[1] |
| Molecular Weight | 728.09 g/mol [1] |
| Accurate Monoisotopic Mass | 727.5962 Da[3] |
| Lipid Classification | Glycosphingolipid (Neutral) |
| Precursor Ion[M+H]+ | m/z 728.6 |
| Primary Product Ion (CID) | m/z 264.3 (Sphingosine backbone fragment) |
Biological Significance & Metabolic Pathways
In the central nervous system, N-stearoyl cerebroside is synthesized in the endoplasmic reticulum and Golgi apparatus. The enzyme Ceramide Galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to the ceramide backbone. Conversely, its degradation occurs in the lysosome via Galactosylceramidase (GALC). Dysregulation in this pathway—specifically GALC deficiency—leads to the toxic accumulation of galactolipids, a hallmark of Krabbe disease.
Beyond endogenous signaling, the unique interfacial properties of N-stearoyl cerebroside have been leveraged in bioengineering. For instance, it is utilized in the formulation of neuromolecular imaging (NMI) biosensors. When integrated into carbon-paste electrodes, the lipid matrix enhances electron transfer kinetics, allowing for the highly selective, in vivo electrochemical detection of neurotransmitters like dopamine and serotonin during brain trauma[4].
Metabolic pathway of N-stearoyl cerebroside biosynthesis and degradation.
Advanced Analytical Workflows: Extraction & LC-MS/MS
Accurate quantification of N-stearoyl cerebroside requires overcoming its amphiphilic nature. The polar galactose headgroup and highly hydrophobic C18 tail mean that standard aqueous or purely non-polar extractions will result in poor recovery. The following protocol utilizes a modified Bligh-Dyer liquid-liquid extraction paired with reversed-phase LC-MS/MS, designed as a self-validating system.
Step-by-Step Methodology
Phase 1: Modified Bligh-Dyer Lipid Extraction
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Sample Homogenization: Transfer 50 mg of tissue (or 1×106 cells) into a glass homogenizer. Add 500 µL of ice-cold PBS.
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Causality: Glycosphingolipids readily adsorb to hydrophobic plastic surfaces. Using glass vials prevents non-specific binding and ensures maximum lipid recovery.
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Internal Standard Spiking: Add 10 µL of C17-Ceramide (1 µg/mL) to the homogenate.
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Causality: C17 is an unnatural, odd-chain lipid. Spiking it prior to extraction accounts for matrix effects and extraction losses, ensuring absolute quantification accuracy.
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Solvent Partitioning: Add 1.5 mL of Chloroform:Methanol (2:1, v/v) to the homogenate. Vortex vigorously for 2 minutes.
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Causality: The 2:1 ratio specifically targets amphiphilic lipids, disrupting lipid-protein complexes while precipitating the denatured proteins.
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Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
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Causality: High-speed centrifugation tightly compacts the protein interface between the upper aqueous layer and the lower organic layer, preventing contamination during recovery.
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Recovery & Drying: Carefully extract the lower lipid-rich chloroform layer using a glass Pasteur pipette. Evaporate the solvent under a gentle stream of Nitrogen gas.
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Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the sphingosine double bond. Reconstitute the dried lipid pellet in 100 µL of Methanol for LC-MS/MS.
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Phase 2: LC-MS/MS Quantification (MRM Mode)
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Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
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Mobile Phase B: Methanol/Acetonitrile (1:1) + 0.1% Formic Acid.
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Causality: Ammonium formate acts as an ionization enhancer in positive ESI mode. It promotes the formation of uniform [M+H]+ adducts over complex sodium/potassium adducts, stabilizing the precursor ion.
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Mass Spectrometry Tuning: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
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Transition: m/z 728.6 → 264.3.
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Causality: Under Collision-Induced Dissociation (CID), the glycosidic and amide bonds cleave, yielding the highly stable d18:1 sphingosine product ion at m/z 264.3. This specific transition eliminates background noise from isobaric phospholipids.
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Step-by-step lipid extraction and LC-MS/MS quantification workflow.
References
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[4] Broderick, P.A. et al. (2012). Biosensors for Brain Trauma and Dual Laser Doppler Flowmetry: Enoxaparin Simultaneously Reduces Stroke-Induced Dopamine and Blood Flow while Enhancing Serotonin and Blood Flow in Motor Neurons of Brain, In Vivo. NIH / PMC. URL:
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[1] Santa Cruz Biotechnology. β-Galactosyl-C18-ceramide | CAS 36271-49-5. SCBT. URL:
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[3] LGC Standards. b-Galactosyl-C18-ceramide Chemical Data. LGC Standards. URL:
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[2] Wacklin, H. P. et al. (2022). The Interaction of Gb3 Glycosphingolipids with ld and lo Phase Lipids in Lipid Monolayers Is a Function of Their Fatty Acids. ACS Langmuir. URL:
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. b-Galactosyl-C18-ceramide | LGC Standards [lgcstandards.com]
- 4. Biosensors for Brain Trauma and Dual Laser Doppler Flowmetry: Enoxaparin Simultaneously Reduces Stroke-Induced Dopamine and Blood Flow while Enhancing Serotonin and Blood Flow in Motor Neurons of Brain, In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
